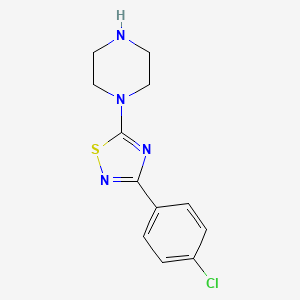

3-(4-Chlorophenyl)-5-(piperazin-1-yl)-1,2,4-thiadiazole

Description

3-(4-Chlorophenyl)-5-(piperazin-1-yl)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at positions 3 and 5 with a 4-chlorophenyl group and a piperazine moiety, respectively. The thiadiazole ring, containing sulfur and nitrogen atoms, contributes to its electron-deficient character, while the 4-chlorophenyl group enhances lipophilicity and influences binding interactions.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4S/c13-10-3-1-9(2-4-10)11-15-12(18-16-11)17-7-5-14-6-8-17/h1-4,14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYFASFXSZKNGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(piperazin-1-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzenediazonium chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(piperazin-1-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

Substitution: Nucleophiles like amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The integration of 3-(4-Chlorophenyl)-5-(piperazin-1-yl)-1,2,4-thiadiazole with various substituents has shown enhanced cytotoxic effects against different cancer cell lines.

- Study Findings : A series of compounds derived from this scaffold exhibited significant antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, modifications in the piperazine moiety resulted in compounds with IC50 values as low as 2.32 µg/mL, indicating potent antitumor effects .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4e | HepG2 | 5.36 |

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also been explored. Compounds incorporating the piperazine ring have demonstrated efficacy in various seizure models.

- Research Insights : A compound similar to this compound showed promising results in electroshock seizure tests with a median effective dose (ED50) indicating significant protective effects against seizures .

| Compound | Model | ED50 (mg/kg) |

|---|---|---|

| Thiadiazole derivative | Electroshock test | 24.38 |

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(piperazin-1-yl)-1,2,4-thiadiazole is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Core

a) 3-(4-Chlorophenyl)-5-phenyl-1,2,4-thiadiazole (CAS 50483-72-2)

- Structure : Replaces the piperazine group with a phenyl ring.

- Properties: Reduced solubility due to the absence of the basic piperazine nitrogen.

- Activity : Lacks the piperazine-mediated receptor interactions, which may diminish CNS activity but retain antimicrobial or anticancer properties common to chlorophenyl-thiadiazoles .

b) 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)-piperazine (GF46905)

- Structure : Substitutes the 4-chlorophenyl group with 4-fluorophenyl and shifts the chlorine to the thiadiazole ring.

- Properties: Fluorine’s electronegativity enhances metabolic stability and bioavailability.

Core Heterocycle Modifications

a) 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole (IIf)

b) 1,2,4-Oxadiazole Derivatives (e.g., IIIf)

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Thiadiazole Derivatives

*LogP values estimated via computational models.

Biological Activity

3-(4-Chlorophenyl)-5-(piperazin-1-yl)-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H12ClN5S

- Molecular Weight : 273.76 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-thiadiazoles exhibit promising anticancer activity. For instance, a study evaluated various thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that compounds with piperazine moieties showed enhanced cytotoxicity compared to their non-piperazine counterparts.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 4e | 5.36 | MCF-7 |

| 4i | 2.32 | HepG2 |

These findings suggest that the incorporation of piperazine enhances the biological activity of thiadiazole derivatives by improving their interaction with cancer cell targets .

The mechanism by which this compound exerts its anticancer effects involves inducing apoptosis in cancer cells. The treatment with this compound has been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to programmed cell death. Specifically:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the S and G2/M phases.

- Apoptosis Induction : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed following treatment.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiadiazole ring and the piperazine substituent significantly influence biological activity. For example:

- Substituting different aryl groups on the piperazine ring can enhance cytotoxicity.

- The position of substituents on the thiadiazole ring affects the compound's ability to bind to biological targets.

Case Studies

A notable case study involved a series of synthesized thiadiazole derivatives where the biological activity was assessed against various cancer cell lines. The most active compounds were identified through an MTT assay, revealing that structural modifications led to a significant increase in potency against both MCF-7 and HepG2 cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-5-(piperazin-1-yl)-1,2,4-thiadiazole, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like hydrazine derivatives and substituted thiadiazoles. For example, alkaline cyclization of acetohydrazides with isothiocyanates in the presence of NaOH has been employed to form thiadiazole-triazole hybrids . Optimization strategies include microwave-assisted synthesis to reduce reaction times and improve yields, as demonstrated in triazolo-thiadiazine derivatives . Key parameters to monitor include temperature (60–80°C), solvent polarity (e.g., methanol or acetic acid), and stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR , IR spectroscopy , and elemental analysis is critical. IR spectra confirm functional groups (e.g., C=N stretches at ~1600 cm⁻¹), while NMR resolves aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and piperazine protons (δ 2.5–3.5 ppm). Mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography can resolve ambiguities in complex cases .

Q. How does the presence of the piperazine moiety influence the compound's physicochemical properties?

- Methodological Answer : Piperazine enhances solubility in polar solvents due to its basic nitrogen atoms, which can protonate under acidic conditions. This moiety also increases molecular flexibility, potentially improving binding affinity in biological targets. Computational studies (e.g., logP calculations) suggest that piperazine reduces hydrophobicity compared to non-polar substituents, impacting pharmacokinetic properties .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from structural analogs with subtle substituent variations. For example:

- Antioxidant vs. Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., -Cl) on the phenyl ring show stronger antioxidant activity, while bulky substituents (e.g., pyrrolopyrimidine) enhance anticancer effects .

- Dose-Dependent Effects : Use dose-response assays (e.g., IC₅₀ curves) to clarify activity thresholds. Cross-validate findings with in silico docking to identify binding site interactions that explain divergent results .

Q. How can computational methods guide the design of analogs with improved bioactivity?

- Methodological Answer :

- Molecular Docking : Prioritize analogs with higher binding scores to target proteins (e.g., aromatase or EGFR kinases). For example, docking studies on triazolo-thiadiazoles revealed that chlorophenyl and piperazine groups form critical hydrophobic and hydrogen-bonding interactions .

- QSAR Models : Use descriptors like polar surface area and H-bond donors to predict bioavailability. Substituents at the 5-position of the thiadiazole ring are key modulators of activity .

Q. What experimental approaches can elucidate the role of the thiadiazole ring in mechanistic studies?

- Methodological Answer :

- Isosteric Replacement : Synthesize analogs replacing the thiadiazole with oxadiazole or triazole rings and compare bioactivity. For instance, oxadiazole derivatives often exhibit reduced metabolic stability .

- Proteomics : Use affinity chromatography to isolate protein targets bound to the thiadiazole core. Follow-up with Western blotting or enzymatic assays to validate pathways (e.g., oxidative stress response) .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

- Process Optimization : Use flow chemistry for continuous production, reducing side reactions. Monitor intermediates via TLC or HPLC to ensure stepwise consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.